3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine
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Overview
Description
3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is a fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine typically involves the fluorination of precursor compounds. One common method includes the reaction of hex-2-en-1-amine with fluorinating agents under controlled conditions. The reaction is carried out in the presence of catalysts to ensure selective fluorination at the desired positions .
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, utilizing advanced fluorination techniques and equipment. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agents, are carefully controlled to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding fluorinated amides or nitriles.
Reduction: Reduction reactions can convert it into less fluorinated amines.
Substitution: It can participate in nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated amides, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex fluorinated organic molecules.
Biology: Its unique properties make it useful in studying fluorinated biomolecules and their interactions.
Mechanism of Action
The mechanism by which 3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine exerts its effects involves interactions with molecular targets through its fluorinated groups. These interactions can influence the compound’s reactivity and stability. The pathways involved often include the formation of stable complexes with other molecules, which can alter their chemical behavior .
Comparison with Similar Compounds
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoro-1,6-hexanediol: Another fluorinated compound with similar properties but different functional groups.
2,2,3,3,5,5,6,6-Octafluoro-4-(heptafluoropropyl)morpholine: A structurally related compound with a morpholine ring
Uniqueness
3,4,4,5,5,6,6,6-Octafluoro-N,N-dimethylhex-2-en-1-amine is unique due to its specific arrangement of fluorine atoms and the presence of the dimethylamino group. This combination imparts distinct reactivity and stability, making it valuable for specialized applications .
Properties
CAS No. |
90292-36-7 |
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Molecular Formula |
C8H9F8N |
Molecular Weight |
271.15 g/mol |
IUPAC Name |
3,4,4,5,5,6,6,6-octafluoro-N,N-dimethylhex-2-en-1-amine |
InChI |
InChI=1S/C8H9F8N/c1-17(2)4-3-5(9)6(10,11)7(12,13)8(14,15)16/h3H,4H2,1-2H3 |
InChI Key |
WDOQJNYUWNXKQX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=C(C(C(C(F)(F)F)(F)F)(F)F)F |
Origin of Product |
United States |
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